4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles This compound is characterized by its unique structure, which includes ethoxyphenyl, hydroxyphenyl, and methoxypropyl groups attached to a pyrrolopyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolopyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the pyrrolopyrazole ring.
Functional Group Introduction: Subsequent steps involve the introduction of ethoxyphenyl, hydroxyphenyl, and methoxypropyl groups through various substitution reactions. These steps may require specific reagents and conditions, such as the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes while maintaining efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound could be used as a probe or tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-ETHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups and the resulting properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O4/c1-4-31-17-9-7-16(8-10-17)23-20-21(18-14-15(2)6-11-19(18)28)25-26-22(20)24(29)27(23)12-5-13-30-3/h6-11,14,23,28H,4-5,12-13H2,1-3H3,(H,25,26) |
InChI Key |
NPCZRXCIFPIJRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=C(C=CC(=C4)C)O |
Origin of Product |
United States |
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